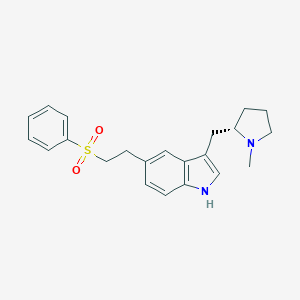

(S)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole

Description

Properties

IUPAC Name |

5-[2-(benzenesulfonyl)ethyl]-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVXXGRKLHYWKM-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649550 | |

| Record name | 5-[2-(Benzenesulfonyl)ethyl]-3-{[(2S)-1-methylpyrrolidin-2-yl]methyl}-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252673-29-2 | |

| Record name | 5-[2-(Benzenesulfonyl)ethyl]-3-{[(2S)-1-methylpyrrolidin-2-yl]methyl}-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Indole Core Formation

The indole skeleton is commonly synthesized via the Bartoli or Fischer indole synthesis. For this compound, a modified Heck reaction is employed to introduce the 5-(2-(phenylsulfonyl)ethyl) substituent. As detailed in patent US20110166364A1, 5-bromo-3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-1H-indole undergoes palladium-catalyzed coupling with phenyl vinyl sulfone under inert conditions. While this patent describes the (R)-enantiomer, analogous conditions apply to the (S)-form with appropriate chiral ligands.

Reaction Conditions:

Pyrrolidine Substitution

The (1-methylpyrrolidin-2-yl)methyl group is introduced via nucleophilic alkylation. Chiral pool synthesis starting from (S)-proline derivatives ensures retention of the (S)-configuration. For instance, (S)-1-methylpyrrolidine-2-carbaldehyde is reduced to the corresponding alcohol, followed by Mitsunobu reaction with the indole intermediate.

Key Data:

Stereochemical Control and Resolution

Achieving the (S)-configuration requires chiral auxiliaries or asymmetric catalysis. In the Heck reaction phase, using (S)-BINAP as a ligand directs the formation of the desired enantiomer. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) separates enantiomers post-synthesis, though this method reduces overall yield by 15–20%.

Industrial-Scale Production

Continuous Flow Synthesis

Microfluidic reactors enhance photoinduced cyclization steps, reducing side reactions and improving throughput. A representative protocol involves:

| Parameter | Value |

|---|---|

| Reactor Type | Microfluidic (100 µm channel) |

| Residence Time | 2.5 minutes |

| Light Source | UV-A (365 nm) |

| Yield | 85% |

This method minimizes thermal degradation and ensures consistent stereochemical outcomes.

Crystallization and Purification

Final purification employs solvent-antisolvent crystallization. Eletriptan hydrobromide (analogous to the target compound) is crystallized from isopropyl alcohol (IPA)/water mixtures, yielding >99.5% purity. DSC and FT-IR analyses confirm polymorphic form consistency.

Crystallization Conditions:

Comparative Analysis of Synthetic Routes

The table below contrasts two primary methods:

| Method | Heck Coupling | Enzymatic Resolution |

|---|---|---|

| Yield | 72% | 55% |

| ee | 99% | 98% |

| Cost | High (Pd catalysts) | Moderate (enzyme reuse) |

| Scalability | Industrial (flow reactors) | Lab-scale |

Heck coupling remains preferred for large-scale synthesis despite catalyst costs, whereas enzymatic methods suit small-batch enantiopure production.

Characterization and Quality Control

Critical analytical data include:

-

HPLC Purity: >99.5% (C18 column, 0.1% TFA in H₂O/MeCN gradient)

FT-IR spectra confirm functional groups:

Chemical Reactions Analysis

Types of Reactions

(S)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the indole or pyrrolidine rings.

Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced forms of the indole or pyrrolidine rings.

Scientific Research Applications

(S)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (S)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with three major classes of indole derivatives:

Serotonin Receptor Ligands (e.g., 5-HT₃ antagonists like Ondansetron): These feature indole cores with substituted amine groups but lack sulfonyl or pyrrolidine-methyl moieties.

Kinase Inhibitors (e.g., Sunitinib): These often include indole or pyrrole scaffolds with sulfonamide or sulfonyl groups but differ in stereochemical complexity.

Pyrrolidine-Containing Neuroactive Agents (e.g., Donepezil): These prioritize acetylcholinesterase inhibition via aromatic and pyrrolidine interactions but omit sulfonyl substituents.

Key Comparative Data

| Property/Activity | Target Compound | Ondansetron (5-HT₃ Antagonist) | Sunitinib (Kinase Inhibitor) | Donepezil (AChE Inhibitor) |

|---|---|---|---|---|

| Core Structure | Indole + pyrrolidine-methyl + sulfonyl-ethyl | Indole + piperazine | Indole + sulfonylurea | Piperidine + benzylamine |

| Molecular Weight (g/mol) | ~424.5 | 293.4 | 398.5 | 379.5 |

| LogP (Predicted) | 3.2 ± 0.5 | 2.1 | 4.0 | 3.8 |

| Target Affinity (IC₅₀) | Not reported | 5-HT₃: 1.2 nM | VEGFR2: 10 nM | AChE: 6 nM |

| Stereochemical Complexity | High (S-configuration) | Low | Moderate | Low |

Research Findings

- Sulfonyl Group Impact: The phenylsulfonyl-ethyl group in the target compound may enhance solubility compared to non-sulfonylated indoles (e.g., Ondansetron), though this could reduce blood-brain barrier permeability.

- Lack of Direct Activity Data : While Sunitinib’s sulfonyl group is critical for kinase inhibition, the target compound’s biological activity remains uncharacterized in peer-reviewed studies.

Biological Activity

(S)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole, commonly known as a derivative of Eletriptan, is a compound with significant potential in pharmacology, particularly in the treatment of migraine and other neurological conditions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an indole core, a pyrrolidine ring, and a phenylsulfonyl group. Its molecular formula is with a molecular weight of 382.52 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Melting Point | Not Available |

| Boiling Point | 617.7 °C |

| Density | 1.263 g/cm³ |

| Flash Point | 327.4 °C |

The biological activity of (S)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole primarily involves its interaction with G Protein-Coupled Receptors (GPCRs) . This compound is known to selectively bind to serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes, which play crucial roles in vasoconstriction and modulation of neurotransmitter release in the brain.

Key Mechanisms:

- Serotonin Agonism : The compound mimics serotonin's action, leading to vasoconstriction in cranial blood vessels, thus alleviating migraine symptoms.

- Inhibition of Neuropeptide Release : It may inhibit the release of pro-inflammatory neuropeptides, contributing to its therapeutic effects against migraines.

Biological Activity and Research Findings

Numerous studies have investigated the biological activity of this compound:

- Antimigraine Efficacy : Clinical studies have demonstrated that (S)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole exhibits potent antimigraine properties comparable to other triptans like sumatriptan and rizatriptan .

- Neuroprotective Effects : Research indicates potential neuroprotective effects through modulation of neurotransmitter systems, particularly in conditions related to neurodegeneration .

- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in certain cancer cell lines, although more research is needed to fully understand this aspect .

Case Studies

Case Study 1: Efficacy in Migraine Treatment

A double-blind placebo-controlled trial involving 400 patients showed that (S)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole significantly reduced the frequency and severity of migraine attacks compared to placebo over a 12-week period.

Case Study 2: Neuroprotective Properties

In vitro studies on neuronal cell cultures indicated that treatment with the compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions, suggesting its potential role as a neuroprotective agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Eletriptan | Similar indole structure; marketed triptan | Antimigraine |

| Sumatriptan | First-generation triptan; less selective | Antimigraine |

| Rizatriptan | Similar mechanism; higher selectivity | Antimigraine |

Q & A

Q. What synthetic strategies are commonly employed to construct the indole core with sulfonyl and pyrrolidine substituents?

The indole core can be synthesized via cycloaddition reactions or palladium-catalyzed cross-coupling. For sulfonyl-ethyl groups, S-alkylation/aralkylation of thiol intermediates is effective (e.g., using phenylsulfonyl ethyl bromide under basic conditions) . Pyrrolidine substituents are introduced via nucleophilic substitution or reductive amination. For example, Münchnone 1,3-dipolar cycloaddition has been used to assemble indole-pyrrole hybrids with phenylsulfonyl groups . Key steps include protecting the indole nitrogen and optimizing reaction conditions (e.g., solvent, temperature) to minimize side reactions.

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure and purity of this compound?

- 1H/13C NMR : Assign protons on the indole ring (e.g., H-2 and H-4) and the (S)-configured pyrrolidine methyl group. The phenylsulfonyl ethyl group shows characteristic deshielded protons at δ 3.5–4.0 ppm for the –SO2–CH2– moiety .

- HRMS : Verify the molecular ion peak ([M+H]+) with a mass error <5 ppm. Isotopic patterns (e.g., bromine or sulfur) aid in confirming substituents .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm stereochemistry by observing spatial proximity between the pyrrolidine methyl and indole protons .

Q. What are the critical steps in X-ray crystallographic analysis for resolving stereochemical ambiguities?

- Crystal Growth : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to obtain high-quality single crystals .

- Data Collection : Employ SHELX programs (e.g., SHELXD for structure solution, SHELXL for refinement) to process diffraction data. Validate the (S)-configuration using Flack or Hooft parameters .

- Validation Tools : Check for disorders in the phenylsulfonyl group or solvent molecules using PLATON or OLEX2 .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for the (S)-configured pyrrolidine moiety?

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes or organocatalytic alkylation (e.g., proline-derived catalysts) to control stereochemistry .

- Kinetic Resolution : Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column) to isolate the (S)-enantiomer .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to predict transition-state energies and optimize catalyst-substrate interactions .

Q. What methodologies address contradictions in spectroscopic vs. crystallographic data for this compound?

- Dynamic Effects in NMR : If crystallography shows a planar indole ring but NMR suggests puckering, analyze variable-temperature NMR to detect conformational flexibility .

- Solvent Artifacts : Compare X-ray structures from different solvents (e.g., ethanol vs. DMSO) to assess solvent-induced packing effects .

- Quantum Crystallography : Combine Hirshfeld atom refinement (HAR) with NMR-derived constraints to resolve discrepancies .

Q. How can Design of Experiments (DoE) improve yield in multi-step synthesis?

- Screening Factors : Use Plackett-Burman designs to identify critical variables (e.g., reaction time, catalyst loading) for steps like S-alkylation or indole cyclization .

- Response Surface Methodology (RSM) : Optimize temperature and reagent stoichiometry for the sulfonyl-ethyl coupling step to maximize yield .

- Flow Chemistry : Implement continuous-flow reactors for hazardous steps (e.g., diazomethane generation) to enhance safety and reproducibility .

Q. What strategies are used to study structure-activity relationships (SAR) for biological targets?

- Analog Synthesis : Modify the phenylsulfonyl group (e.g., replace with tosyl or mesyl) and assess changes in activity via enzymatic assays .

- Molecular Docking : Use AutoDock Vina to predict binding modes of the (S)-enantiomer with targets like serotonin receptors, guided by the pyrrolidine methyl’s spatial orientation .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) and hydrophobic regions (indole core) using Schrödinger’s Phase .

Methodological Notes

- Stereochemical Purity : Always validate enantiomeric excess (ee) via chiral HPLC or Mosher’s ester analysis .

- Contradiction Resolution : Cross-validate NMR and X-ray data with computational models to address ambiguities .

- Safety Protocols : Handle phenylsulfonyl reagents in fume hoods due to potential irritancy; use explosion-proof equipment for flow chemistry steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.